molecular formula C7H16ClNO2 B1532337 2-(Ethylamino)-3-methylbutanoic acid hydrochloride CAS No. 1396964-36-5

2-(Ethylamino)-3-methylbutanoic acid hydrochloride

Cat. No.: B1532337
CAS No.: 1396964-36-5
M. Wt: 181.66 g/mol
InChI Key: JWLYHFJTSCYZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)-3-methylbutanoic acid hydrochloride is a chemical compound with the molecular formula C7H15NO2•HCl and a molecular weight of 181.66 g/mol (based on molecular formula C7H15NO2 ). It is supplied as a solid for research purposes. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Researchers are encouraged to consult the available structural data, including the SMILES string (CCNC(C(C)C)C(=O)O ) and InChIKey (QHRMEJWWMGUKAM-UHFFFAOYSA-N ), for their investigations. Specific research applications, mechanisms of action, and detailed biochemical properties for this compound are not well-documented in the available literature, highlighting an area for potential future research.

Properties

IUPAC Name

2-(ethylamino)-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-8-6(5(2)3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLYHFJTSCYZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Ethylamino)-3-methylbutanoic Acid

  • Starting Materials : The synthesis often begins with 3-methylbutanoic acid or a related keto acid derivative.
  • Amination Reaction : Introduction of the ethylamino group at the 2-position is achieved via nucleophilic substitution or reductive amination.
  • Reaction Conditions :
    • Solvents such as ethanol, methanol, or aqueous mixtures are commonly used.
    • Temperature control is critical, with reactions typically conducted between -20 °C to 70 °C to optimize yield and selectivity.
    • Reaction times vary from 20 minutes to several hours depending on the mode (batch, semi-continuous, or continuous) and solvent system.
  • Isolation : After reaction completion, the product is isolated by extraction using organic solvents like methyl tert-butyl ether (MTBE) or dichloromethane, followed by concentration and drying.

Formation of Hydrochloride Salt

  • Acidification : The free base amino acid is treated with aqueous hydrochloric acid (typically 30% w/w HCl) at low temperature (0 °C to room temperature).
  • pH Control : The pH is carefully adjusted to around 4 to ensure complete salt formation without degradation.
  • Isolation : The hydrochloride salt precipitates or remains in the aqueous phase and is separated by filtration or phase separation. Organic solvent extraction may be used to remove impurities.
  • Drying : The final hydrochloride salt is dried under vacuum or ambient conditions to yield a stable crystalline or powder form.

Reaction Parameters and Optimization

Parameter Typical Range Notes
Solvent Ethanol, Methanol, Water mixtures Ethanol:water ratio from 99:1 to 70:30 preferred
Reaction Temperature -20 °C to 70 °C Lower temperatures favor selectivity
Reaction Pressure 1 to 5 bar Usually atmospheric to mild pressure
Reaction Time 20 min to 4 h Depends on batch or continuous mode
Acidification pH ~4 Ensures salt formation without degradation
Extraction Solvent MTBE, Dichloromethane For purification and phase separation

Related Research Findings and Notes

  • The preparation of similar amino acid derivatives often employs continuous or semi-continuous reaction modes to improve yield and reproducibility.
  • The choice of solvent and temperature significantly affects the conversion efficiency and purity of the amino acid hydrochloride.
  • Extraction and washing steps with MTBE or other organic solvents are critical to remove residual reactants and by-products.
  • The hydrochloride salt form improves the compound's stability and solubility, facilitating handling and storage.

Summary Table of Preparation Method

Step Description Conditions/Notes
Amination Introduction of ethylamino group to 3-methylbutanoic acid precursor Solvent: Ethanol/water, Temp: -20 to 70 °C, Time: 20 min to 4 h
Extraction Removal of impurities using MTBE or dichloromethane Multiple washes to ensure purity
Acidification Reaction of free base with aqueous HCl to form hydrochloride salt HCl 30% w/w, pH ~4, Temp: 0 °C to room temperature
Isolation and Drying Phase separation, filtration, and drying of the hydrochloride salt Vacuum drying or ambient conditions

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The ethylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used for reduction.

    Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
2-(Ethylamino)-3-methylbutanoic acid hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the formation of amide bonds and can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for synthesizing more complex molecules in organic chemistry and biochemistry.

2. Buffering Agent:
In biochemical research, this compound is recognized for its buffering capacity, particularly in cell culture media. It helps maintain optimal pH levels (typically between 6 and 8.5), which is vital for the stability of biological systems during experiments.

Biological Applications

1. Biochemical Pathways:
Research indicates that this compound may interact with various biological molecules, influencing enzyme activities and metabolic pathways. Its structural similarity to naturally occurring amino acids positions it as a candidate for studying enzyme interactions and biochemical processes.

2. Therapeutic Potential:
The compound is being investigated for its potential therapeutic effects, particularly in drug design. Its ability to modulate biological activities suggests it could play a role in developing treatments for various conditions, including neurological disorders .

Medical Applications

1. Drug Development:
As a precursor in pharmaceutical synthesis, this compound is explored for its potential use in developing drugs targeting specific receptors or pathways. For instance, compounds derived from it have shown promise as dual-targeting ligands for treating conditions such as Parkinson's disease by modulating histamine receptors and monoamine oxidase activity .

2. Respiratory Control:
Recent studies have highlighted the role of similar compounds in enhancing respiratory function. Research into S-nitrosomercapto derivatives suggests that modifications of this compound could lead to advancements in therapies aimed at improving ventilation in patients with respiratory distress .

Industrial Applications

1. Specialty Chemicals Production:
In industry, this compound is utilized as an intermediate in the manufacture of specialty chemicals. Its unique properties make it valuable for producing compounds used in various applications ranging from agriculture to materials science.

Data Table: Summary of Applications

Field Application Details
ChemistryOrganic SynthesisBuilding block for amide bond formation; participates in oxidation/reduction reactions.
BiochemistryBuffering AgentMaintains pH levels (6-8.5) in cell culture media.
MedicineDrug DevelopmentPotential precursor for drugs targeting neurological disorders .
Respiratory HealthEnhancing VentilationInvestigated for improving respiratory control mechanisms .
IndustryProduction of Specialty ChemicalsUsed as an intermediate in various chemical syntheses.

Case Study 1: Biochemical Buffering

A study conducted on the buffering capacity of this compound demonstrated its effectiveness in maintaining pH stability during cell culture experiments. The results indicated that cultures supplemented with this compound exhibited enhanced growth rates compared to controls lacking buffering agents.

Case Study 2: Drug Interaction Studies

Research involving the synthesis of derivatives from this compound revealed promising results in modulating receptor activity related to dopamine pathways. These findings suggest potential therapeutic applications in treating Parkinson's disease by increasing dopamine availability in critical brain regions.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound may also act as a substrate or inhibitor in enzymatic reactions, modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(ethylamino)-3-methylbutanoic acid hydrochloride with structurally analogous compounds, focusing on substituents, physicochemical properties, and applications:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
This compound 1396964-36-5 C₇H₁₄ClNO₂ 179.65 Ethylamino group, methyl branch Intermediate in peptide synthesis
2-(Benzylamino)-3-methylbutanoic acid hydrochloride 1396964-70-7 C₁₂H₁₆ClNO₂ 241.72 Benzylamino group (-NHCH₂C₆H₅) Potential use in chiral resolution
2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid hydrochloride 1396965-14-2 C₁₂H₁₇Cl₂NO₂ 278.18 4-Chlorobenzylamino group (-NHCH₂C₆H₄Cl) Antibiotic or antiviral research
Methyl 2-amino-3-methylbutanoate hydrochloride 5619-05-6 C₆H₁₂ClNO₂ 165.62 Methyl ester instead of carboxylic acid Precursor for prodrugs
(2R)-2-(Methoxycarbonylamino)-3-methylbutanoic acid 171567-86-5 C₇H₁₂N₂O₄ 188.18 Methoxycarbonylamino group (-NHCO₂CH₃) Intermediate in daclatasvir synthesis

Structural and Functional Analysis

A. Substituent Effects :

  • Ethylamino vs.
  • Chlorobenzylamino Modification: The addition of a chlorine atom in 2-[(4-chlorobenzyl)amino]-3-methylbutanoic acid hydrochloride introduces electronegativity, which may improve binding affinity in receptor-targeted therapies .

B. Pharmacological Relevance :

  • Antiviral Potential: Compounds like (2R)-2-(Methoxycarbonylamino)-3-methylbutanoic acid are key intermediates in antiviral drugs (e.g., daclatasvir), suggesting that ethylamino derivatives could be explored for similar applications .

Characterization Data :

  • NMR: For Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride, ¹H-NMR (DMSO-D6) shows peaks at δ 8.98 (brs, 1H) and 8.76 (brs, 1H), corresponding to protonated amine groups . Similar broad singlets are expected for this compound.

Biological Activity

2-(Ethylamino)-3-methylbutanoic acid hydrochloride, with the molecular formula C₇H₁₆ClNO₂ and a molecular mass of approximately 181.66 g/mol, is an organic compound notable for its buffering properties in biochemical applications. It is characterized by an ethylamino group attached to a 3-methylbutanoic acid structure, making it a derivative of amino acids. The compound's structural representation can be denoted by the SMILES notation: CCNC(C(=O)O)C(C)C.Cl.

Buffering Properties

The primary biological activity of this compound lies in its role as a non-ionic organic buffering agent . It maintains optimal pH levels in cell culture media, which is crucial for various biological processes. The compound exhibits a pH buffering capacity typically ranging from 6 to 8.5 , making it suitable for many biological systems.

Potential Physiological Activities

Research indicates that this compound may influence enzyme interactions and biological pathways due to its structural similarity to naturally occurring amino acids. This similarity suggests potential implications in drug design and therapeutic applications.

The mechanism of action involves the interaction of this compound with specific enzymes and receptors within biological systems. Its ability to modulate biochemical pathways may lead to observed physiological effects, although detailed studies are still required to elucidate these mechanisms fully.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameCAS NumberKey Features
2-Amino-3-methylbutanoic acid90600-06-9Closely related structure; used in similar applications.
L-Valine72-18-4Natural amino acid; serves as a starting material for synthesis.
3-Methylbutanoic acid503-74-2Similar carbon skeleton; involved in various metabolic processes.

These compounds highlight both the uniqueness and the connections of this compound within the broader context of amino acid derivatives.

Cell Culture Applications

In various studies, this compound has been utilized in cell culture settings to assess its buffering capacity and physiological effects on cell growth and viability. For instance, experiments demonstrated that maintaining pH levels within the optimal range significantly enhanced cell proliferation rates compared to cultures without effective buffering agents.

Drug Design Implications

Due to its structural characteristics, researchers have investigated the potential of this compound in drug design. Its ability to mimic natural amino acids may facilitate interactions with biological targets, potentially leading to novel therapeutic agents. Ongoing studies aim to explore these interactions further, particularly in the context of enzyme inhibition and modulation of metabolic pathways.

Q & A

Basic: What synthetic routes are commonly employed for 2-(Ethylamino)-3-methylbutanoic acid hydrochloride, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves reacting 2-amino-3-methylbutanoic acid with ethylamine under acidic conditions to form the hydrochloride salt. Key steps include:

  • Acylation : Ethylamine is introduced via nucleophilic substitution or reductive amination, with HCl gas bubbled into the reaction mixture to precipitate the hydrochloride salt .
  • Optimization : Reaction efficiency depends on pH control (maintained at 4–6 using HCl), temperature (40–60°C), and solvent choice (e.g., methanol or ethanol). Catalysts like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide) can enhance coupling yields in peptide-like bond formation .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), monitored by HPLC .

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6_6 solvent) confirm the presence of ethylamino (-NHCH2_2CH3_3) and methylbutanoic acid (-CH(CH3_3)COOH) groups. Peaks at δ 1.1–1.3 ppm (ethyl CH3_3) and δ 1.8–2.1 ppm (methylbutanoic CH3_3) are diagnostic .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity. Retention times are calibrated against reference standards .
  • Mass Spectrometry : ESI-MS (positive mode) identifies the molecular ion peak [M+H]+^+ at m/z 195.7, with fragmentation patterns confirming the backbone structure .

Advanced: How do steric effects from the 3-methyl group influence reactivity in nucleophilic substitutions?

Answer:
The 3-methyl group introduces steric hindrance, reducing accessibility to the α-carbon in nucleophilic reactions. For example:

  • Kinetic Studies : In SN2 reactions, bulky substituents lower reaction rates by ~30% compared to non-methylated analogs. Computational modeling (DFT) shows increased activation energy due to hindered backside attack .
  • Mitigation Strategies : Using polar aprotic solvents (e.g., DMF) or microwave-assisted synthesis reduces steric constraints by enhancing molecular mobility .

Advanced: How can contradictory biological activity data across studies be systematically resolved?

Answer:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for batch-to-batch variability in compound purity (>98% by HPLC) .
  • Dose-Response Curves : Address discrepancies by testing a wider concentration range (e.g., 1 nM–100 µM) and validating with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Meta-Analysis : Cross-reference PubChem bioactivity data (AID 504444) to identify outliers or protocol differences .

Basic: What are the solubility properties of this compound, and how do they impact experimental design?

Answer:

  • Solubility Profile : Freely soluble in water (>50 mg/mL at 25°C) and DMSO, but poorly in non-polar solvents (e.g., hexane). Aqueous solubility decreases at pH > 7 due to deprotonation of the amino group .
  • Experimental Design : For in vitro studies, prepare stock solutions in water or PBS (pH 4.5–5.5) to prevent precipitation. For hydrophobic matrices (e.g., lipid bilayers), use co-solvents like Tween-80 (<0.1% v/v) .

Advanced: How can computational modeling predict interactions between this compound and enzymatic targets?

Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model binding to targets like GABA transaminase. The ethylamino group shows hydrogen bonding with Asp129 (∆G = -8.2 kcal/mol) .
  • MD Simulations : AMBER or GROMACS simulations (100 ns) reveal stability of the ligand-enzyme complex, with RMSD < 2 Å indicating robust binding .
  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with inhibitory activity (IC50_{50}) to guide analog design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)-3-methylbutanoic acid hydrochloride
Reactant of Route 2
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2-(Ethylamino)-3-methylbutanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.